5-Bromo-3,4-difluorobenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,4-difluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H5BrF2N2 and a molecular weight of 223.02 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on a benzene ring, along with two amino groups at the 1 and 2 positions. It is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-difluorobenzene-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 3,4-difluoronitrobenzene.
Bromination: The nitro group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.
Catalysts and Reagents: Industrial processes may use more efficient catalysts and reagents to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,4-difluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced further to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce nitro or amino derivatives .
Scientific Research Applications
5-Bromo-3,4-difluorobenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-difluorobenzene-1,2-diamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways: It may affect biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,2,3-trifluorobenzene: Similar structure but with an additional fluorine atom.
4,5-Difluorobenzene-1,2-diamine: Lacks the bromine atom but has similar amino group positioning.
1,3-Dibromo-5-fluorobenzene: Contains two bromine atoms and one fluorine atom.
Uniqueness
5-Bromo-3,4-difluorobenzene-1,2-diamine is unique due to its specific arrangement of bromine, fluorine, and amino groups, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
5-bromo-3,4-difluorobenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQXFEVROLOZHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731448 |
Source
|
Record name | 5-Bromo-3,4-difluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210048-11-5 |
Source
|
Record name | 5-Bromo-3,4-difluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.